molecular formula C24H30O11 B1684579 Harpagoside CAS No. 19210-12-9

Harpagoside

Katalognummer: B1684579
CAS-Nummer: 19210-12-9
Molekulargewicht: 494.5 g/mol
InChI-Schlüssel: KVRQGMOSZKPBNS-FMHLWDFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Harpagosid kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, ausgehend von Geraniol, das aus Geranylpyrophosphat durch Geranioldiphosphatsynthase synthetisiert wird . Der Syntheseweg umfasst Hydroxylierungs-, Oxidations-, Cyclisierungs-, Carboxylierungs-, Glykosylierungs- und Veresterungsschritte .

Industrielle Produktionsmethoden: Die industrielle Produktion von Harpagosid erfolgt in der Regel durch Extraktion aus den Wurzeln von Harpagophytum procumbens. Die Wurzeln werden getrocknet, pulverisiert und mit Ethanol oder Methanol einer Lösemittelextraktion unterzogen. Der Extrakt wird dann mittels chromatographischer Verfahren gereinigt, um Harpagosid zu isolieren .

Analyse Chemischer Reaktionen

Reaktionstypen: Harpagosid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Harpagid, Zimtsäure und verschiedene Derivate von Harpagosid .

Wissenschaftliche Forschungsanwendungen

Harpagoside, an iridoid glycoside found in Harpagophytum procumbens (devil's claw), has demonstrated pharmacological effects on pain, arthritis, and inflammation . Traditionally, it has been used to treat arthritis, cancer, immune diseases, inflammatory diseases, and pain relief .

Scientific Research Applications

Anti-inflammatory Effects: this compound has anti-inflammatory effects through the inhibition of COX-1 and COX-2 enzymes . It significantly alters the global chemokine expression profile in IL-1β-stimulated Osteoarthritis (OA) chondrocytes . this compound has been shown to inhibit both COX-1 and COX-2 activity and greatly inhibited NO production in vitro . It has also been reported to inhibit the production of IL-1β, IL-6, and TNF-α by RAW 264.7 mouse macrophages . A study showed that this compound suppresses IL-6 expression in primary human OA chondrocytes .

Bone Loss Inhibition: this compound inhibits RANKL-induced osteoclastogenesis in vitro and suppresses inflammation-induced bone loss in mice by suppressing ERK, JNK, and Syk-Btk-PLCγ2-Ca2+ signalling, and the activation of c-Fos and NFATc1 . Additionally, it inhibits LPS-induced bone loss in inflammatory osteoporosis, but does not prevent ovariectomy-mediated bone erosion in post-menopausal osteoporosis . this compound attenuates local bone erosion and systemic osteoporosis . Studies suggest that this compound is useful against inflammation-related bone disorders, but not against osteoporosis induced by hormonal abnormalities .

Pain Reduction: There is strong evidence that this compound reduces pain more than placebo in patients with acute episodes of nonspecific pain . this compound's documented analgesic properties and mechanisms of action are also under study .

Other Potential Applications: Harpagophytum procumbens root extract can stimulate the production of cannabinoid receptor type 2 (CB2) . Harpagophytum extract has been used to treat conditions such as chemosis and familial Mediterranean fever, with some success .

Case Studies

IndicationTrial Type, SizeResultsYearReference
ChemosisCR 1Initial treatment with multiple preparations that did not lead to improvement, then with 300 mg Harpagophytum extract three times daily, orally, for 6 months, leading to drastic improvement.1983Belaiche489
Familial Mediterranean feverCR 17Harpagophytum extracts decreased recurrence in 80% of patients.1983Belaiche490
CancerCR 2Tumor regression after taking Harpagophytum extract (500 mg daily) and/or Essiac respectively, without cytotoxic therapy.2009Wilson491
DJDOT 583Patients treated with Harpagophytum extract (~30 mg this compound/day) for 8 weeks. Symptoms improved and the dose of co-medication (NSAIDs) could be reduced.2001Schendel514
DJDOT 675Patients treated with Harpagophytum extract (~30 mg this compound/day) for 8 weeks. Efficacy rated good or very good in 82% of cases. The symptom scores decreased.2001Ribbat and Schakau515
MSDOT 250Patients treated with Harpagophytum extract (60 mg this compound/day) for 8 weeks. Both generic and disease-specific outcome measures improved.2002Chrubasik et al.516
DJDOT 259Patients treated with Harpagophytum extract (1.5–3:1, 960 mg daily) and NSAIDs for 8 weeks. At the end of the treatment, 44.8% could decrease NSAID dosage.2006Suter et al. [527,528]
MSDOT 114Patients treated with Harpagophytum extract (60 mg this compound/day) for up to 54 weeks. Most outcome scores improved significantly over time.2007Chrubasik et al.529
DJDOT 42Patients treated with combination of Harpagophytum (1800 mg), Curcuma longa (1200 mg), and bromelain (900 mg) daily, plus conventional therapies for 2 weeks.2014Conrozier et al.530

Vergleich Mit ähnlichen Verbindungen

Harpagosid wird oft mit anderen Iridoidglykosiden wie Harpagid, Aucubin und Catalpol verglichen . Während all diese Verbindungen entzündungshemmende Eigenschaften aufweisen, ist Harpagosid aufgrund seiner höheren Potenz und der spezifischen Hemmung von COX-Enzymen einzigartig . Darüber hinaus unterscheidet sich Harpagosid von anderen ähnlichen Verbindungen durch seine Fähigkeit, das Endocannabinoid-System zu modulieren .

Ähnliche Verbindungen:

Die einzigartige Kombination von entzündungshemmenden und analgetischen Eigenschaften von Harpagosid sowie seine spezifischen molekularen Zielstrukturen machen es zu einer wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in therapeutischen Anwendungen.

Biologische Aktivität

Harpagoside, an iridoid glycoside primarily found in the roots of Harpagophytum procumbens (commonly known as Devil's Claw), has garnered significant attention for its diverse biological activities, particularly its anti-inflammatory, analgesic, and potential antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which contributes to its biological effects. The chemical formula is C23H30O10C_{23}H_{30}O_{10}, and it has a molecular weight of approximately 446.48 g/mol. Its structure includes a glucose moiety linked to an iridoid core, which is essential for its pharmacological activity.

Anti-Inflammatory Activity

Numerous studies have demonstrated the potent anti-inflammatory effects of this compound. A systematic review highlighted its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models.

Key Findings:

  • Inhibition of Cytokines : this compound significantly reduces the expression of IL-6 in IL-1β-stimulated osteoarthritis chondrocytes, which is crucial for managing inflammatory responses in osteoarthritis patients .
  • Mechanism of Action : It suppresses the phosphorylation and DNA binding activity of c-FOS, a key component of the AP-1 transcription factor complex involved in inflammatory signaling pathways .

Analgesic Effects

Clinical trials have indicated that this compound can alleviate pain associated with osteoarthritis and other inflammatory conditions. Its analgesic properties are believed to be due to its ability to modulate inflammatory mediators.

Case Studies:

  • A clinical trial involving patients with osteoarthritis showed significant pain reduction after treatment with this compound-containing extracts .

Antimicrobial Properties

Recent research has also explored the antimicrobial effects of this compound against various pathogens.

Research Findings:

  • This compound exhibited antimicrobial activity against several bacterial strains, including Staphylococcus aureus, indicating potential applications in treating infections .

Table: Summary of Biological Activities of this compound

Activity TypeBiological EffectReference
Anti-inflammatoryInhibition of IL-6 and TNF-α
AnalgesicPain relief in osteoarthritis
AntimicrobialActivity against Staphylococcus aureus

Clinical Applications

This compound has been utilized in various formulations for treating inflammatory diseases. Its use in herbal medicine is well-documented, particularly in Europe where it is recommended for managing pain and inflammation.

Clinical Trials Overview

A systematic review analyzed multiple clinical trials assessing the efficacy of this compound in treating conditions like osteoarthritis and rheumatoid arthritis. The results consistently demonstrated its effectiveness in reducing pain and improving joint function.

Eigenschaften

IUPAC Name

[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/b8-7+/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRQGMOSZKPBNS-FMHLWDFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101032528
Record name Harpagoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101032528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19210-12-9
Record name Harpagoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19210-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Harpagoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019210129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Harpagoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101032528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1S-[1α,4aα,5α,7α(E),7aα]]-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methyl-7-[(allyl-1-oxo-3-phenyl)oxy]cyclopenta[c]pyran-1-yl-β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HARPAGOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KGS1DC5ZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Harpagoside
Reactant of Route 2
Harpagoside
Reactant of Route 3
Harpagoside
Reactant of Route 4
Harpagoside
Reactant of Route 5
Harpagoside
Reactant of Route 6
Harpagoside
Customer
Q & A

Q1: What is Harpagoside's primary mechanism of action in exerting its anti-inflammatory effects?

A1: While the exact mechanism is still under investigation, research suggests that this compound significantly inhibits the expression of interleukin-6 (IL-6) in osteoarthritis chondrocytes. [] It achieves this by suppressing the activity of c-Fos/AP-1, a transcription factor crucial for IL-6 production. This suppression, in turn, leads to a decrease in the expression of matrix metalloproteinase-13 (MMP-13), an enzyme involved in cartilage degradation. []

Q2: What is the significance of inhibiting IL-6 and MMP-13 in the context of osteoarthritis?

A2: IL-6 is a pro-inflammatory cytokine heavily implicated in the pathogenesis of osteoarthritis. It contributes to cartilage degradation and synovial inflammation, both hallmarks of the disease. [] MMP-13 plays a direct role in breaking down collagen, a major component of cartilage. Therefore, by suppressing IL-6 and MMP-13, this compound offers a potential therapeutic avenue for managing osteoarthritis by targeting both inflammation and cartilage breakdown. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C24H30O11. Its molecular weight is 494.48 g/mol. These details are essential for understanding its physicochemical properties and behavior in various environments.

Q4: What spectroscopic techniques are typically used to characterize this compound?

A4: Researchers commonly utilize techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM) to characterize this compound. [] FTIR helps identify functional groups and chemical bonds present in the molecule, providing information about its structure. DSC analyzes thermal transitions, offering insights into its melting point and stability. SEM visualizes its surface morphology and particle size. []

Q5: What formulation strategies are being explored to improve this compound's bioavailability?

A5: Researchers are actively investigating novel delivery systems like phyto-elastosomes, which are elastic vesicles designed to enhance the penetration and targeted delivery of this compound. [] This approach aims to maximize its therapeutic efficacy while minimizing potential side effects by delivering it directly to the site of inflammation.

Q6: What is the pharmacokinetic profile of this compound in animal models?

A6: In horses, after oral administration of a Devil’s Claw extract standardized to this compound, it was detectable in plasma for up to 9 hours. The time to reach maximum concentration (Tmax) was approximately 1 hour. The study observed a proportional relationship between the administered dose and both Cmax (peak plasma concentration) and AUC (area under the curve), indicating linear pharmacokinetics. []

Q7: Has this compound demonstrated efficacy in preclinical models of inflammation?

A7: Yes, this compound has shown promising anti-inflammatory effects in various preclinical models. For example, in a carrageenan-induced paw edema model, a common model for acute inflammation, an extract from Verbascum phoeniceum, a plant known to contain this compound, exhibited significant reduction in paw swelling. []

Q8: What about this compound's effects in models of chronic inflammation like arthritis?

A8: this compound has demonstrated beneficial effects in a zymosan-induced arthritis model, a model for chronic joint inflammation. It effectively ameliorated the progression of arthritis and reduced joint damage, as evidenced by decreased histological scores for cell infiltration, cartilage loss, and bone resorption. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.